molecular formula C9H8F2O2 B3022980 Methyl 4-(Difluoromethyl)benzoate CAS No. 444915-76-8

Methyl 4-(Difluoromethyl)benzoate

Cat. No. B3022980
M. Wt: 186.15 g/mol
InChI Key: CTUNEFJJWFAGEP-UHFFFAOYSA-N
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Description

“Methyl 4-(Difluoromethyl)benzoate” is a chemical compound with the CAS Number: 444915-76-8 . It has a molecular weight of 186.16 and a linear formula of C9H8F2O2 . It is a solid substance and is usually stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(Difluoromethyl)benzoate” is represented by the linear formula C9H8F2O2 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

“Methyl 4-(Difluoromethyl)benzoate” can participate in various chemical reactions. For instance, it can undergo hydrolysis to form carboxylic acids under acidic or basic conditions . It can also be reduced to form alcohols or aldehydes depending on the reducing agent .


Physical And Chemical Properties Analysis

“Methyl 4-(Difluoromethyl)benzoate” is a solid substance . It has a molecular weight of 186.16 and a linear formula of C9H8F2O2 . The storage temperature is usually between 2-8°C in an inert atmosphere .

Scientific Research Applications

Photolytic Reactions

Methyl 4-(Difluoromethyl)benzoate has been studied for its reactivity in photolytic reactions. A notable application is its conversion to methyl benzoate, benzamide, and benzanilide under mild conditions. This reactivity is enhanced by α-fluorine substitution, making it a valuable compound in organic synthesis and photolytic studies (Mitsch & Robertson, 1965).

Fluorination Studies

In fluorination studies, methyl 4-(Difluoromethyl)benzoate has been used to explore transformations in anhydrous hydrogen fluoride solution. For example, it has been transformed into methyl 3,4-bis(pentafluoroethoxy)benzoate under certain conditions, providing insights into fluorination mechanisms and steric hindrance effects in organic chemistry (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Vibrational Spectroscopy

Vibrational spectroscopy studies have utilized methyl 4-(Difluoromethyl)benzoate as a model compound to develop new infrared pulse schemes. This research is significant for understanding anharmonic vibrational modes and could have implications for studying biomolecules (Maiti, 2014).

Crystal Growth and Analysis

Research has also been conducted on the crystal growth of methyl 4-(Difluoromethyl)benzoate derivatives, offering insights into their spectroscopic, thermal, and mechanical properties. Such studies are crucial for understanding the physical characteristics and potential applications of these compounds in material science (Vijayan et al., 2003).

Friedel–Crafts Acylation

Another application is in Friedel–Crafts acylation reactions, where methyl 4-(Difluoromethyl)benzoate has been used as a reactant to synthesize benzophenone derivatives. This research contributes to the field of organic synthesis, particularly in the formation of aromatic ketones (Hwang, Prakash, & Olah, 2000).

Calorimetric Studies

Calorimetric studies involving methyl 4-(Difluoromethyl)benzoate have provided valuable data on the enthalpy of formation of related compounds. This is critical for understanding the thermodynamics and stability of organic molecules (Roux et al., 2002).

Safety And Hazards

“Methyl 4-(Difluoromethyl)benzoate” is classified under the GHS07 pictogram . The hazard statements associated with it include H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-(difluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUNEFJJWFAGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(Difluoromethyl)benzoate

CAS RN

444915-76-8
Record name Methyl 4-(difluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444915-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A solution of 4-(difluoromethyl)benzoic acid (5.47 g, 31.8 mmol) in MeOH (100 mL) was treated with concentrated aq HCl (0.5 mL, 6.0 mmol), and the reaction mixture was heated to reflux. After 24 hr the solution was cooled to ambient temperature and concentrated in vacuo. The residue was taken up in Et2O and washed with saturated aqueous NaHCO3 solution and brine, dried over MgSO4, filtered, and concentrated in vacuo. The result was 5.82 g (98%) of the title compound as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 8.13-8.06 (m, 2H), 7.76-7.69 (m, 2H), 7.14 (t, J=55.5, 1H), 3.89 (s, 3H).
Quantity
5.47 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Xu - 2017 - search.proquest.com
This thesis details the author’s contributions to the fields of difluoromethylation and polydifluoromethylation chemistries. State-of-the-art methodology in difluoromethylation is achieved …
Number of citations: 1 search.proquest.com
C Lu, H Lu, J Wu, HC Shen, T Hu, Y Gu… - The Journal of Organic …, 2018 - ACS Publications
A palladium-catalyzed difluoromethylation of a series of aryl chlorides and triflates under mild conditions was described. A variety of common functional groups were tolerated. In …
Number of citations: 38 pubs.acs.org
T Shishimi, S Hara - Journal of fluorine chemistry, 2014 - Elsevier
BrF 3 –KHF 2 , an air-stable solid prepared from BrF 3 and KHF 2 , was used in the various fluorination reactions, including desulfurizing fluorination reactions of benzylic sulfides, …
Number of citations: 25 www.sciencedirect.com
S Hara, M Monoi, R Umemura, C Fuse - Tetrahedron, 2012 - Elsevier
IF 5 –pyridine–HF, an air- and moisture-stable solid, can be used as a fluorination reagent for the introduction of fluorine atoms to the α-position of the sulfur atom in sulfides. The …
Number of citations: 37 www.sciencedirect.com

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